

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Nonanenitrile

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Compound of Interest		
Compound Name:	Nonanenitrile	
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This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of **nonanenitrile**. It includes a comprehensive data table of predicted chemical shifts with assignments, a detailed experimental protocol for acquiring high-quality spectra, and visualizations to aid in understanding the molecular structure and its corresponding NMR data.

Introduction to 13C NMR of Alkyl Nitriles

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. In the case of aliphatic nitriles such as **nonanenitrile** (also known as pelargononitrile or octyl cyanide), 13C NMR provides distinct signals for each of the nine carbon atoms in its structure. The chemical shift of each carbon is influenced by its local electronic environment, offering valuable insights into the molecule's composition.

The **nonanenitrile** molecule consists of a nine-carbon chain with a nitrile functional group (-C≡N) at one terminus. The carbon atom of the nitrile group is sp-hybridized and bonded to a highly electronegative nitrogen atom, causing its signal to appear in a characteristic downfield region of the spectrum, typically between 115 and 125 ppm. The remaining eight carbons are sp3-hybridized and their chemical shifts are primarily influenced by their position relative to the electron-withdrawing nitrile group and the methyl terminus.



Predicted 13C NMR Chemical Shifts of Nonanenitrile

While specific experimental data from peer-reviewed literature is not publicly available without a subscription, the following table summarizes the predicted 13C NMR chemical shifts for **nonanenitrile**. These predictions are based on established principles of 13C NMR spectroscopy and analysis of data for analogous long-chain alkyl compounds. The assignments are presented from C1 (the nitrile carbon) to C9 (the terminal methyl carbon).

Carbon Atom	Assignment	Predicted Chemical Shift (ppm)
C1	-C≡N	~119-121
C2	-CH2-CN	~17-19
C3	-CH2-	~25-27
C4	-CH2-	~28-30
C5	-CH2-	~29-31
C6	-CH2-	~31-33
C7	-CH2-	~22-24
C8	-CH2-	~31-33
C9	-СН3	~14-16

Note: These are predicted values and may vary slightly from experimentally determined shifts depending on the solvent and other experimental conditions.

Detailed Experimental Protocol for 13C NMR of Nonanenitrile

The following protocol outlines a standard procedure for obtaining a high-quality 13C NMR spectrum of **nonanenitrile**.

1. Sample Preparation:



- Sample: Nonanenitrile (liquid).
- Solvent: Deuterated chloroform (CDCl3) is a common choice for its excellent solubilizing
 properties and well-defined solvent peak (triplet centered at ~77.16 ppm) which can be used
 for spectral referencing.
- Concentration: Prepare a solution of approximately 50-100 mg of nonanenitrile in 0.6-0.7 mL of CDCl3.
- Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm). However, modern spectrometers can reference the spectrum to the residual solvent peak.
- NMR Tube: Use a clean, dry 5 mm NMR tube. Transfer the prepared solution to the NMR tube.

2. NMR Spectrometer Setup:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
- Probe: A broadband or carbon-detect probe is required. Ensure the probe is tuned to the 13C frequency.
- Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl3 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and obtain sharp peaks.

3. Acquisition Parameters:

- Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) is typically used. This decouples the protons from the carbon nuclei, resulting in a spectrum of singlets for each unique carbon atom.
- Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbons in **nonanenitrile** (e.g., 0 to 150 ppm).



- Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
- Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T1 relaxation time) is necessary.
- Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.
- Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.
- 4. Data Processing:
- Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
- Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the central peak of the CDCl3 triplet to 77.16 ppm.
- Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizations

Molecular Structure of Nonanenitrile

The following diagram illustrates the structure of **nonanenitrile** with each carbon atom numbered for correlation with the 13C NMR data table.



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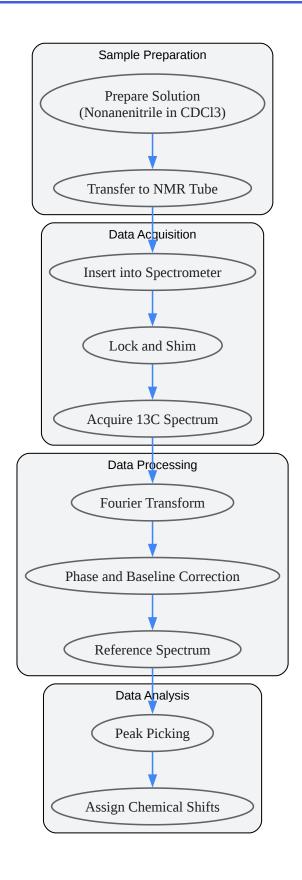


Caption: Structure of Nonanenitrile with Carbon Numbering.

Logical Workflow for 13C NMR Analysis

This diagram outlines the logical steps involved in the 13C NMR analysis of a compound like **nonanenitrile**, from sample preparation to final data interpretation.





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Caption: Workflow for 13C NMR Analysis.



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